NCT-58

Heat Shock Response HSF-1 Nuclear Translocation HSP70 Expression

Select NCT-58 for studies requiring HSP90 inhibition without confounding heat shock response (HSR) induction. Unlike N-terminal inhibitors (e.g., 17-AAG, geldanamycin), NCT-58 does not upregulate pro-survival HSP70, enabling cleaner mechanistic interpretation in trastuzumab-resistant and breast cancer stem-like cell (BCSC) models. Its in vivo safety profile and efficacy in resistant xenografts make it essential for translational research.

Molecular Formula C27H34N2O5
Molecular Weight 466.6 g/mol
Cat. No. B10830137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCT-58
Molecular FormulaC27H34N2O5
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2OC)C(=O)NC3=CC(=C(C=C3)OCCC4CCCCN4)OC)C
InChIInChI=1S/C27H34N2O5/c1-27(2)14-12-20-22(34-27)11-9-21(25(20)32-4)26(30)29-19-8-10-23(24(17-19)31-3)33-16-13-18-7-5-6-15-28-18/h8-12,14,17-18,28H,5-7,13,15-16H2,1-4H3,(H,29,30)
InChIKeyQGEKYFVMAGLOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NCT-58 as a Potent C-terminal HSP90 Inhibitor: Chemical and Pharmacological Overview


NCT-58 (CAS 2411429-33-7) is a rationally-synthesized, small-molecule C-terminal inhibitor of heat shock protein 90 (HSP90) [1]. Derived from a truncated scaffold of the natural rotenoid deguelin, NCT-58 binds to the C-terminal domain (CTD) of HSP90α and disrupts its interaction with the co-chaperone peptidylprolyl isomerase D (PPID) [1][2]. Unlike N-terminal HSP90 inhibitors, NCT-58 does not induce the compensatory heat shock response (HSR), thereby avoiding the cytoprotective upregulation of HSP70 that limits the therapeutic efficacy of classical HSP90 inhibitors [1].

Why Generic HSP90 Inhibitors Cannot Substitute for NCT-58 in Targeted Research


Direct substitution of NCT-58 with classical N-terminal HSP90 inhibitors (e.g., 17-AAG, geldanamycin, ganetespib) or even other C-terminal inhibitors (e.g., novobiocin) is scientifically unsound due to fundamental mechanistic divergences. N-terminal inhibitors potently induce the heat shock response (HSR), characterized by nuclear translocation of HSF-1 and robust upregulation of the pro-survival chaperone HSP70, which paradoxically protects cancer cells and contributes to clinical failure [1]. In contrast, NCT-58 targets the C-terminal domain and does not trigger HSR [2]. Furthermore, within the C-terminal inhibitor class, novobiocin exhibits poor antiproliferative activity (IC₅₀ ~700 µM) and lacks the potency required for meaningful cellular studies [3]. These mechanistic distinctions render NCT-58 non-interchangeable with other HSP90 inhibitors for studies focused on trastuzumab resistance, cancer stem cells, or HSR avoidance.

Quantitative Evidence Guide: NCT-58 Differentiation Against HSP90 Inhibitor Comparators


NCT-58 Avoids Heat Shock Response Induction: Direct Comparison with Geldanamycin

NCT-58 does not induce the heat shock response (HSR), a major liability of N-terminal HSP90 inhibitors. In a direct head-to-head comparison in SKBR3 breast cancer cells, treatment with 300 nM geldanamycin for 24 hours induced marked nuclear accumulation of HSF-1 and robust upregulation of HSP70 and HSP90. In contrast, NCT-58 at 300 nM and 10 µM induced no HSF-1 nuclear translocation and no upregulation of HSP70 or HSP90 [1].

Heat Shock Response HSF-1 Nuclear Translocation HSP70 Expression

NCT-58 Inhibits PPID Binding More Potently than Geldanamycin and Novobiocin

NCT-58 competitively inhibits the protein-protein interaction between the HSP90α C-terminal domain (CTD) and its co-chaperone peptidylprolyl isomerase D (PPID) to a greater extent than both geldanamycin (an N-terminal inhibitor) and novobiocin (the prototypical C-terminal inhibitor). In a competitive ELISA-based assay, NCT-58 demonstrated superior inhibition of the HSP90α-CTD/PPID interaction compared to both comparators [1].

HSP90-CTD PPID Co-chaperone Inhibition

NCT-58 Exhibits Sub-Micromolar Antiproliferative Potency in HER2-Positive Breast Cancer Cells

NCT-58 demonstrates potent inhibition of cell proliferation in HER2-positive breast cancer cell lines, with IC₅₀ values of 8.53 µM in trastuzumab-sensitive BT474 cells and 4.45 µM in trastuzumab-resistant JIMT-1 cells . This potency stands in stark contrast to novobiocin, the first-generation C-terminal HSP90 inhibitor, which exhibits an IC₅₀ of approximately 700 µM for Hsp90 inhibition and poor antiproliferative activity [1].

HER2-Positive Breast Cancer Cell Viability Trastuzumab Resistance

NCT-58 Exhibits Cancer Cell-Selective Cytotoxicity with Minimal Effects on Normal Cells

NCT-58 demonstrates a favorable therapeutic index by potently inhibiting HER2-positive breast cancer cell proliferation while exerting minimal cytotoxicity on normal cells. In comparative viability assays, NCT-58 at concentrations up to 20 µM showed minimal effects on normal human embryonic kidney HEK293 cells, whereas it induced significant apoptosis in HER2-positive cancer cell lines (BT474 IC₅₀ = 8.53 µM; JIMT-1 IC₅₀ = 4.45 µM) . Furthermore, NCT-58 did not affect normal human mammary epithelial MCF10A cells, as determined by sub-G1 cell cycle analysis [1].

Selective Cytotoxicity Normal Cell Safety HEK293

NCT-58 Suppresses Tumor Growth in Trastuzumab-Resistant Xenograft Model In Vivo

NCT-58 demonstrates robust in vivo antitumor activity in a clinically relevant trastuzumab-resistant xenograft model. Administration of NCT-58 (30 mg/kg body weight, intraperitoneally, every other day for 47 days) to mice bearing orthotopic JIMT-1 trastuzumab-resistant tumors resulted in significant suppression of tumor growth (p < 0.001, n = 6) and a marked reduction in tumor weight (p < 0.05, n = 6) compared to vehicle control [1]. Notably, no significant changes in body weight, liver enzymes (AST/ALT), or kidney function (BUN) were observed, and no histological abnormalities were detected in major organs [2].

In Vivo Efficacy Trastuzumab Resistance Xenograft Model

NCT-58 Eradicates Breast Cancer Stem-Like Cell Populations

NCT-58 effectively eliminates the breast cancer stem-like cell (BCSC) population, a subpopulation implicated in tumor initiation, metastasis, and therapy resistance. Treatment with NCT-58 caused a dose-dependent reduction in Aldefluor-positive (ALDH1+) cells in both trastuzumab-sensitive BT474 and trastuzumab-resistant JIMT-1 cells, and markedly reduced the CD44high/CD24low stem-like population in JIMT-1 cells [1]. NCT-58 also suppressed mammosphere formation, a functional assay for stem cell self-renewal capacity, and downregulated pluripotent transcription factors Nanog, Oct4, and Sox2 [2].

Cancer Stem Cells BCSCs ALDH1

NCT-58: Recommended Application Scenarios Based on Quantitative Evidence


Investigating Trastuzumab Resistance Mechanisms in HER2-Positive Breast Cancer

NCT-58 is uniquely suited for dissecting mechanisms of acquired trastuzumab resistance. Its demonstrated ability to suppress proliferation (IC₅₀ = 4.45 µM) and induce apoptosis in trastuzumab-resistant JIMT-1 cells [1], combined with its in vivo efficacy in a trastuzumab-resistant xenograft model [2], makes it an essential tool for studies focused on overcoming HER2-targeted therapy resistance. Unlike N-terminal inhibitors, NCT-58 avoids confounding HSR induction, enabling cleaner interpretation of downstream signaling effects [3].

Cancer Stem Cell Biology and Eradication Studies

NCT-58 is a valuable reagent for research on breast cancer stem-like cells (BCSCs). Its capacity to reduce ALDH1+ populations, diminish CD44high/CD24low stem-like cells, suppress mammosphere formation, and downregulate pluripotency transcription factors (Nanog, Oct4, Sox2) [4] directly addresses the need for chemical tools that can interrogate and target therapy-resistant stem cell compartments.

HSP90 Chaperone Biology and Heat Shock Response Studies

NCT-58 serves as a critical tool compound for distinguishing C-terminal versus N-terminal HSP90 pharmacology. Its lack of HSR induction—confirmed by absence of HSF-1 nuclear translocation and no upregulation of HSP70/HSP90—contrasts sharply with geldanamycin [3]. This property allows researchers to study HSP90 client protein degradation without the confounding compensatory upregulation of pro-survival chaperones.

Preclinical Development of Combination Therapies for Refractory Breast Cancer

NCT-58's favorable in vivo safety profile—characterized by no significant changes in body weight, liver enzymes (AST/ALT), kidney function (BUN), or organ histology [5]—coupled with its efficacy in suppressing trastuzumab-resistant tumor growth, positions it as a promising candidate for combination therapy studies. It may be particularly valuable in preclinical models exploring synergies with HER2-directed antibodies, chemotherapy, or other targeted agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for NCT-58

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.